Revatropate
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Overview
Description
Revatropate is a small molecule drug known for its selective antagonistic properties on muscarinic receptors. It is primarily used as a bronchodilator, making it effective in treating respiratory diseases such as chronic obstructive pulmonary disease. The molecular formula of this compound is C19H27NO4S .
Preparation Methods
Synthetic Routes and Reaction Conditions
Revatropate can be synthesized through a series of chemical reactions involving the formation of its core structure followed by functional group modifications. The synthetic route typically involves the use of quinuclidinol as a precursor, which undergoes various reactions including alkylation and sulfonation to form the final product .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for enantioseparation. This method ensures the purity and quality of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Revatropate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Revatropate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying muscarinic receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating respiratory diseases and other conditions involving smooth muscle contraction.
Industry: Utilized in the development of new bronchodilator formulations and other pharmaceutical products
Mechanism of Action
Revatropate exerts its effects by selectively antagonizing muscarinic receptors, particularly the M3 subtype. This action inhibits the binding of acetylcholine, a neurotransmitter, to these receptors, leading to relaxation of smooth muscles in the airways. This mechanism makes this compound effective as a bronchodilator, improving airflow and reducing symptoms of respiratory diseases .
Comparison with Similar Compounds
Revatropate is unique in its selectivity for M3 receptors compared to other muscarinic antagonists. Similar compounds include:
Ipratropium: A non-selective muscarinic antagonist used as a bronchodilator.
Tiotropium: A selective M3 antagonist with a longer duration of action.
Darifenacin: Another selective M3 antagonist used primarily for treating overactive bladder
This compound’s selectivity for M3 receptors offers potential advantages in terms of efficacy and safety, making it a valuable compound in respiratory medicine .
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXACJMXDYPFDB-KMEZTADASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@](=O)CC[C@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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